Rpe65-IN-1

Description

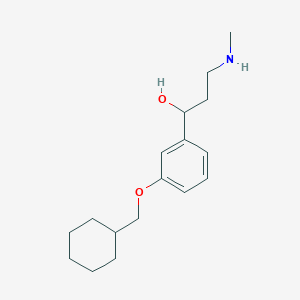

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

1-[3-(cyclohexylmethoxy)phenyl]-3-(methylamino)propan-1-ol |

InChI |

InChI=1S/C17H27NO2/c1-18-11-10-17(19)15-8-5-9-16(12-15)20-13-14-6-3-2-4-7-14/h5,8-9,12,14,17-19H,2-4,6-7,10-11,13H2,1H3 |

InChI Key |

ZUJMXLRQVDCTHJ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(C1=CC(=CC=C1)OCC2CCCCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Rpe65-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpe65-IN-1, also identified as Compound 16e, is a potent and selective inhibitor of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65). RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore 11-cis-retinal. Inhibition of RPE65 can modulate the visual cycle and has therapeutic potential in retinopathies where the accumulation of toxic byproducts of the visual cycle is implicated. This technical guide provides an in-depth overview of the mechanism of action, quantitative data, and experimental protocols related to this compound.

Core Mechanism of Action

This compound is a derivative of emixustat, a known visual cycle modulator. It functions as a competitive inhibitor of RPE65. The core of its mechanism lies in its ability to bind to the active site of the RPE65 enzyme, thereby preventing the binding and isomerization of its natural substrate, all-trans-retinyl esters. This inhibition leads to a slowdown of the visual cycle.

The design of this compound incorporates a secondary amine, which imparts resistance to oxidative deamination by vascular adhesion protein-1 (VAP-1), a metabolic pathway that affects emixustat. However, this modification also leads to increased hepatic metabolism, suggesting a different pharmacokinetic profile compared to its parent compound.

The binding of this compound to the RPE65 active site has been elucidated through X-ray crystallography. The crystal structure of the RPE65-Rpe65-IN-1 complex reveals that the inhibitor occupies the active site cavity, with a palmitate ligand also present in the distal region of the active site. This structural information confirms the direct interaction of this compound with its target and provides a basis for understanding its inhibitory activity at a molecular level.

Quantitative Data

The inhibitory potency and metabolic stability of this compound have been quantified in several studies. The key quantitative data are summarized in the tables below.

| Parameter | Value | Reference |

| In Vitro RPE65 Inhibition | ||

| IC50 | 0.29 µM | [1] |

| Hepatic Metabolism | ||

| Vmax (vs. Emixustat) | Higher | [1] |

| Km (vs. Emixustat) | Lower | [1] |

| Intrinsic Clearance (Clint) | 5.5-fold higher than Emixustat | [1] |

Table 1: In Vitro Potency and Metabolic Parameters of this compound

| Parameter | Dose | Time Point | Observation | Reference |

| In Vivo RPE65 Inhibition in Mice | ||||

| Retinyl Ester Accumulation | 380 nmol (i.p.) | 4 hours post-dark adaptation | Large accumulation | [1] |

| 11-cis-retinal (11cRAL) Recovery | 380 nmol (i.p.) | 4 hours post-dark adaptation | Significantly reduced | |

| 11-cis-retinal (11cRAL) Levels | 380 nmol (i.p.) | 24 hours post-administration | 201.8 pmol/eye | |

| Retinyl Ester Levels | 380 nmol (i.p.) | 24 hours post-administration | 215.4 pmol/eye |

Table 2: In Vivo Effects of this compound on the Visual Cycle in Mice

Signaling Pathways and Experimental Workflows

Visual Cycle and Point of Inhibition

The following diagram illustrates the canonical visual cycle and highlights the specific step inhibited by this compound.

Caption: The visual cycle pathway and the inhibitory action of this compound on the RPE65 enzyme.

Experimental Workflow for In Vitro RPE65 Inhibition Assay

This diagram outlines the typical workflow for determining the in vitro inhibitory activity of compounds like this compound against the RPE65 enzyme.

References

In-Depth Technical Guide to RPE65 Inhibitors: Chemical Structure, Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of small molecule inhibitors targeting the Retinal Pigment Epithelium 65 (RPE65) enzyme, a critical component of the visual cycle. This document details the chemical structures, physicochemical properties, and biological activities of key RPE65 inhibitors. It also outlines detailed experimental protocols for their evaluation and visualizes the underlying biological pathways and experimental workflows.

Introduction to RPE65 and its Role in the Visual Cycle

The Retinal Pigment Epithelium 65 (RPE65) is an essential enzyme in the vertebrate visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This isomerization step is crucial for the regeneration of the visual chromophore, 11-cis-retinal, which is required for both rod and cone photoreceptor function. Inhibition of RPE65 has emerged as a promising therapeutic strategy for certain retinal diseases characterized by the accumulation of toxic byproducts of the visual cycle, such as Stargardt disease and certain forms of age-related macular degeneration. By slowing down the visual cycle, RPE65 inhibitors can reduce the formation of these toxic compounds and protect retinal cells from damage.

Chemical Structure and Properties of Key RPE65 Inhibitors

While the compound "Rpe65-IN-1" is not a recognized nomenclature in scientific literature, several potent and well-characterized RPE65 inhibitors have been identified. This guide focuses on three prominent examples: Emixustat, CU239, and (±)-RPE65-61.

| Property | Emixustat | CU239 | (±)-RPE65-61 |

| IUPAC Name | (1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol | 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | (2-aminoethyl)(3-(cyclohexylmethoxy)phenyl)(imino)-λ⁶-sulfanone |

| Molecular Formula | C₁₆H₂₅NO₂ | C₁₉H₁₅F₃N₄O₃S | C₁₅H₂₄N₂O₂S |

| Molecular Weight | 263.38 g/mol [1] | 436.41 g/mol [2] | Not explicitly found |

| SMILES | C1CCC(CC1)COC2=CC=CC(=C2)--INVALID-LINK--O[1] | O=C(NC1=CC=C(OC(F)(F)F)C=C1)CC2=CSC(NC(NC3=CC=CC=C3)=O)=N2[2] | Not explicitly found |

| InChI Key | WJIGGYYSZBWCGC-MRXNPFEDSA-N[1] | UIWWYKGFNZZCQB-UHFFFAOYSA-N | Not explicitly found |

| PubChem CID | 25221720 | Not available | Not available |

| CAS Number | 1141777-14-1 | 946249-82-7 | Not explicitly found |

Biological Activity and Mechanism of Action

RPE65 inhibitors act by binding to the RPE65 enzyme and preventing the conversion of all-trans-retinyl esters to 11-cis-retinol. This modulation of the visual cycle leads to a reduction in the supply of 11-cis-retinal to the photoreceptors.

| Inhibitor | IC₅₀ | Kᵢ | Mechanism of Action |

| Emixustat | 4.4 nM | Not explicitly found | Non-retinoid inhibitor of RPE65. |

| CU239 | 6 µM | 9.9 ± 0.8 µM | Competitive inhibitor of RPE65. |

| (±)-RPE65-61 | 80 nM | 119 ± 11 nM | Uncompetitive inhibitor of RPE65. |

The Visual Cycle and Point of Inhibition

The following diagram illustrates the canonical visual cycle and highlights the enzymatic step catalyzed by RPE65, which is the target for the inhibitors discussed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RPE65 inhibitors.

In Vitro RPE65 Inhibition Assay using Bovine RPE Microsomes

This assay measures the ability of a compound to inhibit the conversion of all-trans-retinol to 11-cis-retinol in a preparation of bovine retinal pigment epithelium microsomes, which are rich in RPE65 and other necessary enzymes of the visual cycle.

Materials:

-

Bovine eyes

-

Homogenization buffer: 10 mM 1,3-bis[tris(hydroxymethyl)-methylamino]propane (BTP), pH 8.0, 100 mM NaCl

-

Reaction buffer: 10 mM BTP, pH 8.0, 100 mM NaCl, 1% Bovine Serum Albumin (BSA)

-

Cellular retinaldehyde-binding protein (CRALBP)

-

all-trans-[³H]-retinol

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMF)

-

Methanol and Hexane for extraction

Procedure:

-

Preparation of Bovine RPE Microsomes:

-

Dissect bovine eyes to isolate the retina and RPE.

-

Homogenize the RPE cells in homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in homogenization buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, combine 25 µg of bovine RPE microsomal proteins with the reaction buffer.

-

Add the desired concentration of the test inhibitor or vehicle control.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding 0.2 µM of all-trans-[³H]-retinol and 25 µM CRALBP.

-

Incubate the reaction for 1 hour at 37°C in the dark.

-

-

Extraction and Analysis:

-

Stop the reaction by adding 300 µL of cold methanol followed by 300 µL of hexane.

-

Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Collect the upper hexane phase containing the retinoids.

-

Analyze the extracted retinoids by High-Performance Liquid Chromatography (HPLC) coupled with a flow scintillation analyzer to quantify the amount of 11-cis-[³H]-retinol produced.

-

Liposome-Based RPE65 Isomerase Assay

This assay utilizes purified RPE65 and a liposome system to provide the substrate, all-trans-retinyl ester, in a membrane environment, which is essential for enzyme activity.

Materials:

-

Purified recombinant RPE65

-

Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)

-

all-trans-retinyl palmitate

-

Assay buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.5% BSA

-

Cellular retinaldehyde-binding protein (CRALBP)

-

Methanol and Hexane for extraction

Procedure:

-

Preparation of Substrate-Containing Liposomes:

-

Dissolve phospholipids and all-trans-retinyl palmitate in chloroform/hexane.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Hydrate the lipid film with the assay buffer and sonicate on ice to form liposomes.

-

-

Isomerase Assay:

-

Combine the prepared liposomes with purified RPE65 (e.g., 25 µg) and CRALBP (e.g., 25 µM) in the assay buffer.

-

Add the test inhibitor at various concentrations.

-

Incubate the reaction mixture for 2 hours at 37°C in the dark.

-

-

Extraction and Analysis:

-

Extract the retinoids using methanol and hexane as described in the previous protocol.

-

Analyze the formation of 11-cis-retinol by HPLC.

-

In Vivo Light-Induced Retinal Damage (LIRD) Mouse Model

This in vivo model assesses the protective effect of RPE65 inhibitors against retinal damage caused by intense light exposure.

Materials:

-

BALB/cJ albino mice

-

Test inhibitor compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control

-

Lightbox equipped with a white fluorescent light source (e.g., 8,000-10,000 lux)

-

Tropicamide (1%) and Phenylephrine (2.5%) for pupil dilation

Procedure:

-

Animal Preparation:

-

Dark-adapt the mice for at least 12 hours before the experiment.

-

Administer the test inhibitor (e.g., 2 mg/kg) or vehicle via i.p. injection.

-

One hour after injection, dilate the pupils of the mice with tropicamide and phenylephrine.

-

-

Light Exposure:

-

Place the mice in the lightbox and expose them to high-intensity white light (e.g., 8,000 lux) for a defined period (e.g., 3 hours).

-

-

Post-Exposure Analysis:

-

Return the mice to a normal light/dark cycle for a recovery period (e.g., 5-7 days).

-

Assess retinal function using electroretinography (ERG).

-

Evaluate retinal structure using optical coherence tomography (OCT) and histology to measure the thickness of the outer nuclear layer (ONL), a marker of photoreceptor survival.

-

Experimental and Screening Workflows

The following diagrams illustrate a typical workflow for the screening and validation of novel RPE65 inhibitors.

This guide provides a foundational understanding of RPE65 inhibitors for professionals in the field of ophthalmology and drug discovery. The detailed protocols and compiled data serve as a valuable resource for initiating and advancing research in this promising therapeutic area.

References

An In-Depth Technical Guide on the Target Specificity and Selectivity of RPE65 Inhibitors

Disclaimer: Publicly available information on a specific compound designated "Rpe65-IN-1" is not available. This technical guide will therefore focus on a well-characterized and clinically evaluated RPE65 inhibitor, Emixustat (ACU-4429) , as a representative example to illustrate the principles of target specificity and selectivity for this class of molecules.

Introduction to RPE65 and its Inhibition

The retinal pigment epithelium-specific 65 kDa protein (RPE65) is a critical enzyme in the visual cycle. It functions as a retinoid isomerohydrolase, converting all-trans-retinyl esters to 11-cis-retinol. This step is essential for the regeneration of the visual chromophore, 11-cis-retinal, which is required for both rod and cone photoreceptor function. Inhibition of RPE65 is a therapeutic strategy for certain retinal diseases, such as Stargardt disease and age-related macular degeneration, where the accumulation of toxic byproducts of the visual cycle is thought to contribute to pathology. By slowing down the visual cycle, RPE65 inhibitors aim to reduce the metabolic stress on the retina and prevent the formation of these toxic species.

Emixustat is a non-retinoid, small molecule inhibitor of RPE65 that has been evaluated in multiple clinical trials. Its mechanism of action is the reversible inhibition of RPE65, leading to a dose-dependent reduction in the rate of visual chromophore regeneration.

Target Specificity of Emixustat

The primary target of Emixustat is the RPE65 enzyme. The specificity of Emixustat for RPE65 is demonstrated by its potent inhibitory activity in in vitro assays and its characteristic on-target pharmacological effects in vivo.

In Vitro Potency

The potency of Emixustat against RPE65 has been determined using in vitro retinoid isomerization assays. These assays measure the production of 11-cis-retinol from all-trans-retinol in the presence of RPE microsomes, which contain RPE65.

| Compound | Target | Assay Type | IC50 (nM) |

| Emixustat | RPE65 | In vitro retinoid isomerization | 4.4 |

Table 1: In vitro potency of Emixustat against RPE65.

Target Selectivity of Emixustat

An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. While comprehensive quantitative data from broad off-target screening panels for Emixustat are not publicly available, clinical and preclinical studies have provided insights into its selectivity profile.

Clinical trials with Emixustat have reported primarily ocular adverse events that are consistent with its mechanism of action (inhibition of the visual cycle). These include delayed dark adaptation, chromatopsia (altered color vision), and blurred vision. The low incidence of systemic side effects suggests a high degree of selectivity for RPE65.

Further preclinical studies have shown that Emixustat reduces oxygen consumption specifically in the retina under dark conditions, consistent with its targeted effect on the visual cycle.

A comprehensive quantitative selectivity panel is not publicly available in the reviewed literature. Therefore, a detailed table of off-target activities cannot be provided.

Experimental Protocols

In Vitro RPE65 Retinoid Isomerase Inhibition Assay

This protocol outlines the general steps to determine the in vitro potency of a compound against RPE65.

Objective: To measure the concentration-dependent inhibition of RPE65-mediated conversion of all-trans-retinol to 11-cis-retinol.

Materials:

-

Bovine retinal pigment epithelium (RPE) microsomes (as a source of RPE65)

-

All-trans-retinol (substrate)

-

Test compound (e.g., Emixustat)

-

Bovine serum albumin (BSA)

-

Reaction buffer (e.g., 10 mM Bis-Tris propane, pH 7.5)

-

Methanol (for quenching the reaction)

-

Hexane (for extraction)

-

High-performance liquid chromatography (HPLC) system with a normal-phase column

Procedure:

-

Prepare a reaction mixture containing RPE microsomes and BSA in the reaction buffer.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, all-trans-retinol.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Extract the retinoids from the reaction mixture using hexane.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the dried retinoids in a suitable solvent for HPLC analysis.

-

Inject the sample into the HPLC system and separate the different retinoid isomers.

-

Quantify the amount of 11-cis-retinol produced in the presence of different concentrations of the test compound.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Off-Target Selectivity Profiling (General Workflow)

To assess the selectivity of a compound, it is typically screened against a broad panel of other proteins, including kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

Objective: To identify potential off-target interactions of a compound.

General Procedure:

-

The test compound is submitted to a contract research organization (CRO) or an internal screening facility.

-

The compound is tested at one or more concentrations against a large panel of purified enzymes or receptors in binding or functional assays.

-

For kinase screening, radiometric assays or fluorescence-based assays are commonly used to measure the inhibition of kinase activity.

-

For GPCR screening, radioligand binding assays are used to determine the displacement of a known ligand from the receptor.

-

The results are typically reported as the percentage of inhibition at a given concentration or as IC50/Ki values for any significant interactions.

Visualizations

Caption: Experimental workflow for assessing RPE65 inhibitor specificity and selectivity.

Caption: The visual cycle and the site of inhibition by Emixustat.

An In-Depth Technical Guide to the In Vitro Characterization of RPE65 Inhibitors

A Note to the Reader: Initial research did not yield specific public data for a compound designated "Rpe65-IN-1." Therefore, this guide provides a comprehensive framework for the in vitro characterization of novel inhibitors of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the visual cycle. The methodologies, data presentation formats, and visualizations are based on established principles for characterizing enzyme inhibitors and are tailored to the known biochemistry of RPE65.

Introduction to RPE65 and Its Role in the Visual Cycle

The Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) is a key enzyme, specifically a retinoid isomerohydrolase, that resides in the retinal pigment epithelium of the eye.[1][2] Its primary function is to catalyze the conversion of all-trans-retinyl esters to 11-cis-retinol.[2][3] This step is the rate-limiting reaction in the regeneration of 11-cis-retinal, the chromophore essential for vision.[4] Following its production, 11-cis-retinol is oxidized to 11-cis-retinal, which is then transported to photoreceptor cells (rods and cones) where it combines with opsin to form rhodopsin, the light-sensitive pigment. Mutations in the RPE65 gene can lead to a deficiency in this protein, causing a disruption of the visual cycle and resulting in severe retinal dystrophies such as Leber's congenital amaurosis (LCA) and retinitis pigmentosa.

The inhibition of RPE65 is a therapeutic strategy for certain retinal diseases, such as those characterized by the accumulation of toxic byproducts of the visual cycle. By slowing down the visual cycle, inhibitors can potentially reduce the metabolic stress on the retina and preserve vision.

Quantitative Data Summary for a Hypothetical RPE65 Inhibitor

The following tables represent typical quantitative data obtained during the in vitro characterization of an RPE65 inhibitor. Note: The data presented here is for illustrative purposes only.

Table 1: Binding Affinity of this compound for RPE65

| Assay Type | Ligand | KD (nM) | Ki (nM) |

| Fluorescence Quenching | all-trans-retinoic acid | 109 | - |

| Fluorescence Quenching | 13-cis-retinoic acid | 195 | - |

| Competitive Binding | all-trans-retinyl palmitate | 47 | - |

Data based on findings for known RPE65 ligands.

Table 2: Enzymatic Inhibition of RPE65 by this compound

| Assay Type | Substrate | IC50 (µM) | Inhibition Type |

| Isomerohydrolase Assay | all-trans-retinyl palmitate | Value | e.g., Competitive |

Experimental Protocols

RPE65 Binding Assay (Fluorescence Quenching)

This protocol is adapted from methods used to measure the binding of retinoids to RPE65.

-

Protein Preparation: Purified recombinant RPE65 is prepared and its concentration is determined using a standard protein assay (e.g., Bradford).

-

Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2, is prepared.

-

Ligand Preparation: The inhibitor (e.g., this compound) and a known competing ligand (e.g., all-trans-retinoic acid) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared.

-

Fluorescence Measurement:

-

The intrinsic tryptophan fluorescence of RPE65 is measured using a fluorometer. The excitation wavelength is set to ~295 nm, and the emission spectrum is scanned from ~300 to 400 nm.

-

An initial fluorescence reading of the RPE65 solution is taken.

-

Aliquots of the inhibitor solution are titrated into the RPE65 solution, and the fluorescence is measured after each addition until saturation is reached.

-

-

Data Analysis: The change in fluorescence intensity is plotted against the inhibitor concentration. The dissociation constant (KD) is determined by fitting the data to a saturation binding isotherm.

RPE65 Isomerohydrolase Activity Assay

This protocol is based on established methods for measuring RPE65 enzymatic activity.

-

Cell Culture and Lysate Preparation:

-

HEK293 cells are co-transfected with expression vectors for RPE65 and Lecithin:Retinol Acyltransferase (LRAT). LRAT is required to produce the all-trans-retinyl ester substrate for RPE65.

-

After a suitable expression period (e.g., 48 hours), the cells are harvested and lysed in a buffer containing a mild detergent.

-

The total protein concentration of the lysate is determined.

-

-

Enzymatic Reaction:

-

The cell lysate containing RPE65 and LRAT is incubated with all-trans-retinol and a fatty acid donor (e.g., palmitoyl-CoA) to generate the all-trans-retinyl palmitate substrate in situ.

-

The inhibitor, this compound, is added at various concentrations. A control reaction with no inhibitor is also prepared.

-

The reaction is initiated and allowed to proceed at 37°C for a specific time (e.g., 1 hour).

-

-

Product Extraction and Detection:

-

The reaction is stopped, and the retinoids are extracted using an organic solvent (e.g., hexane).

-

The extracted retinoids are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The amount of 11-cis-retinol produced is measured.

-

-

Data Analysis: The rate of 11-cis-retinol production is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The RPE65 Visual Cycle Pathway

Caption: The canonical visual cycle pathway highlighting the central role of RPE65.

Experimental Workflow for In Vitro Characterization of an RPE65 Inhibitor

Caption: A logical workflow for the in vitro characterization of a novel RPE65 inhibitor.

References

- 1. RPE65 - Wikipedia [en.wikipedia.org]

- 2. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane-Binding and Enzymatic Properties of RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rescue of Enzymatic Function for Disease-associated RPE65 Proteins Containing Various Missense Mutations in Non-active Sites - PMC [pmc.ncbi.nlm.nih.gov]

Rpe65-IN-1: A Technical Guide to its Effects on the Visual Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visual cycle is a critical enzymatic process responsible for regenerating 11-cis-retinal, the chromophore of visual pigments in photoreceptor cells. A key enzyme in this pathway, the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), has emerged as a significant therapeutic target for various retinal diseases. RPE65, an isomerohydrolase, catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol within the retinal pigment epithelium (RPE).[1][2][3] Dysregulation of the visual cycle can lead to the accumulation of toxic byproducts, contributing to the pathology of diseases such as Stargardt disease and age-related macular degeneration.

This technical guide provides an in-depth overview of the effects of Rpe65-IN-1, a representative small molecule inhibitor of RPE65, on the visual cycle. While "this compound" is used here as a representative name, the data and methodologies presented are a synthesis of findings from research on several novel, potent RPE65 inhibitors, including but not limited to (±)-RPE65-61 and CU239.[4][5] This document details the mechanism of action, quantitative effects, and the experimental protocols used to characterize the inhibition of RPE65.

Core Concepts: The Visual Cycle and RPE65 Function

The visual cycle is a complex series of enzymatic reactions that regenerate 11-cis-retinal after its photoisomerization to all-trans-retinal. This process is essential for sustained vision.

-

Key Steps:

-

Photoisomerization: Light triggers the conversion of 11-cis-retinal to all-trans-retinal within the photoreceptor outer segments.

-

Reduction and Transport: All-trans-retinal is reduced to all-trans-retinol and transported from the photoreceptors to the RPE.

-

Esterification: In the RPE, Lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters.

-

Isomerization: RPE65, the rate-limiting enzyme, converts all-trans-retinyl esters into 11-cis-retinol.

-

Oxidation and Transport: 11-cis-retinol is oxidized to 11-cis-retinal and transported back to the photoreceptors.

-

Rhodopsin Regeneration: 11-cis-retinal combines with opsin to regenerate the visual pigment rhodopsin.

-

RPE65 is a non-heme iron-containing enzyme located in the endoplasmic reticulum of RPE cells. Its inhibition is a therapeutic strategy aimed at slowing down the visual cycle to reduce the accumulation of cytotoxic retinoid byproducts.

Mechanism of Action of this compound

This compound acts as a potent modulator of the visual cycle by directly inhibiting the enzymatic activity of RPE65. The primary mechanisms of inhibition observed for compounds in this class are either competitive or uncompetitive.

-

Competitive Inhibition: The inhibitor binds to the active site of RPE65, directly competing with the endogenous substrate, all-trans-retinyl esters. This is the mechanism for inhibitors like CU239.

-

Uncompetitive Inhibition: The inhibitor binds to the enzyme-substrate complex, preventing the formation of the product. This has been demonstrated for inhibitors such as (±)-RPE65-61.

By binding to RPE65, this compound effectively reduces the rate of 11-cis-retinol and, consequently, 11-cis-retinal production. This leads to a slowing of the overall visual cycle.

Quantitative Data on RPE65 Inhibition

The inhibitory potency of this compound and similar compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize key quantitative data for representative RPE65 inhibitors.

| Inhibitor | IC50 | Enzyme Source | Substrate | Assay Type | Reference |

| (±)-RPE65-61 | 80 nM | Bovine RPE microsomes | all-trans-[3H]-retinol | In vitro isomerase assay | |

| CU239 | 6 µM | Bovine RPE microsomes | all-trans-retinol | In vitro isomerase assay | |

| Emixustat | ~98 nM | Bovine RPE microsomes | Not specified | In vitro RPE65 inhibition assay | |

| Compound 6 | ~70-164 nM | Bovine RPE microsomes | Not specified | In vitro RPE65 inhibition assay | |

| Compound 7 | ~70-164 nM | Bovine RPE microsomes | Not specified | In vitro RPE65 inhibition assay | |

| Triacsin C | 500 nM | Recombinant chicken RPE65 | all-trans-retinyl palmitate in liposomes | In vitro isomerase assay |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of RPE65 inhibition. The following are representative protocols for key experiments.

In Vitro RPE65 Isomerase Activity Assay

This assay measures the enzymatic activity of RPE65 by quantifying the production of 11-cis-retinol from a substrate.

a. Using Bovine RPE Microsomes:

-

Materials:

-

Bovine RPE microsomes

-

all-trans-[3H]-retinol

-

Reaction Buffer (e.g., 10 mM BTP, pH 8.0, 100 mM NaCl)

-

Bovine Serum Albumin (BSA)

-

Cellular Retinaldehyde-Binding Protein (CRALBP)

-

This compound (dissolved in a suitable solvent like DMF or DMSO)

-

Methanol and Hexane for extraction

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, BSA, and CRALBP.

-

Add a specified amount of bovine RPE microsomes (e.g., 20-25 µg of protein) to the reaction mixture.

-

For inhibition studies, add this compound at various concentrations. A vehicle control (solvent only) should be included.

-

Initiate the reaction by adding the substrate, all-trans-[3H]-retinol (e.g., 0.2 µM).

-

Incubate the reaction mixture in the dark at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction and extract the retinoids by adding cold methanol followed by hexane.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the retinoids.

-

Analyze the extracted retinoids by HPLC.

-

b. Using Recombinant RPE65 and Liposome-Based Substrate:

-

Materials:

-

Purified recombinant RPE65 (e.g., chicken RPE65)

-

all-trans-retinyl palmitate

-

Liposomes (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine: 1,2-dilauroyl-sn-glycero-3-phosphocholine, 85:15)

-

Reaction Buffer

-

This compound

-

Methanol and Hexane

-

-

Procedure:

-

Prepare liposomes containing all-trans-retinyl palmitate.

-

Set up the reaction mixture with the reaction buffer and purified recombinant RPE65 (e.g., 25 µg).

-

Add this compound at desired concentrations for inhibition studies.

-

Start the reaction by adding the substrate-laden liposomes.

-

Incubate in the dark at 37°C for a defined period (e.g., 2 hours).

-

Extract the retinoids using methanol and hexane.

-

Analyze the products by HPLC.

-

Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify the different retinoid isomers produced in the isomerase assay.

-

Instrumentation:

-

HPLC system with a normal-phase column (e.g., silica column)

-

UV-Vis detector or a flow scintillation analyzer for radiolabeled retinoids

-

-

Mobile Phase:

-

A mixture of solvents such as hexane and ethyl acetate in a specific ratio, run under isocratic conditions.

-

-

Procedure:

-

Evaporate the hexane extract from the isomerase assay to dryness under a stream of nitrogen.

-

Reconstitute the retinoid residue in a small volume of the HPLC mobile phase.

-

Inject the sample onto the HPLC column.

-

Monitor the elution of retinoids at a specific wavelength (e.g., 325 nm).

-

Identify and quantify the peaks corresponding to retinyl esters, 11-cis-retinol, and all-trans-retinol by comparing their retention times to those of known standards.

-

For radiolabeled experiments, quantify the amount of [3H]-11-cis-retinol using a flow scintillation analyzer.

-

Calculate the percentage of inhibition by comparing the amount of 11-cis-retinol produced in the presence of the inhibitor to the vehicle control.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The canonical visual cycle and the point of intervention for this compound.

Caption: Experimental workflow for determining the inhibitory activity of this compound.

Conclusion

This compound and similar small molecule inhibitors represent a promising therapeutic strategy for managing retinal diseases associated with visual cycle dysregulation. By potently and selectively inhibiting RPE65, these compounds can modulate the production of 11-cis-retinal, thereby reducing the metabolic stress on the RPE and the accumulation of toxic retinoid species. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of novel RPE65 inhibitors. Further investigation into the in vivo efficacy, safety, and pharmacokinetic properties of these compounds is warranted to translate these promising preclinical findings into viable clinical therapies.

References

- 1. RPE65 - Wikipedia [en.wikipedia.org]

- 2. Membrane-Binding and Enzymatic Properties of RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focus on Molecules: RPE65, the visual cycle retinol isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel RPE65 Inhibitor CU239 Suppresses Visual Cycle and Prevents Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of RPE65 Modulators: A Technical Overview of (±)-RPE65-61

Introduction

While a specific compound designated "Rpe65-IN-1" is not documented in publicly available scientific literature, this technical guide provides an in-depth analysis of a representative small molecule inhibitor of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), known as (±)-RPE65-61 . This novel, non-retinoid compound serves as a valuable case study for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the visual cycle.

RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This process is essential for regenerating the chromophore 11-cis-retinal, which is vital for vision.[1] Inhibition of RPE65 has been proposed as a therapeutic strategy for certain retinal diseases where the accumulation of toxic byproducts of the visual cycle, such as N-retinylidene-N-retinylethanolamine (A2E), contributes to pathogenesis.[1]

This guide summarizes the preliminary efficacy data for (±)-RPE65-61, details the experimental protocols used in its evaluation, and provides visual representations of the relevant biological pathway and experimental workflow.

Quantitative Data Summary

The inhibitory potency of (±)-RPE65-61 on RPE65 enzymatic activity was determined through in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Assay Type | Target | IC50 (nM) | Source |

| (±)-RPE65-61 | In vitro Retinoid Isomerase Assay | RPE65 | 80 | [1] |

Experimental Protocols

In Vitro Retinol Isomerase Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of RPE65 in a controlled laboratory setting.

Objective: To determine the IC50 value of (±)-RPE65-61 for the inhibition of RPE65-mediated retinoid isomerization.

Materials:

-

Bovine RPE microsomes (as a source of RPE65 and LRAT)

-

All-trans-[³H]-retinol (substrate)

-

(±)-RPE65-61 (test compound)

-

Incubation buffer

-

High-Performance Liquid Chromatography (HPLC) system with a flow scintillation analyzer

Methodology:

-

Bovine RPE microsomes (25 μg) were incubated in the presence or absence of varying concentrations of (±)-RPE65-61.

-

The enzymatic reaction was initiated by adding 0.2 μM of all-trans-[³H]-retinol. The lecithin retinol acyl transferase (LRAT) present in the microsomes first converts the all-trans-retinol to all-trans-retinyl esters, the direct substrate for RPE65.[1]

-

The reaction mixture was incubated for 1 hour at 37°C.

-

Following incubation, the retinoids were extracted from the reaction mixture.

-

The extracted retinoids were then separated and quantified using an HPLC system coupled with a flow scintillation analyzer to measure the amount of generated 11-cis-[³H]-retinol.

-

The concentration-dependent inhibition of 11-cis-[³H]-retinol generation was plotted to calculate the IC50 value.[1]

Visualizations

RPE65 Signaling Pathway in the Visual Cycle

Caption: The visual cycle pathway and the inhibitory action of (±)-RPE65-61 on the RPE65 enzyme.

Experimental Workflow for In Vitro RPE65 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory efficacy of (±)-RPE65-61.

References

Rpe65-IN-1: A Technical Guide to a Novel RPE65 Inhibitor for Retinal Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpe65-IN-1, also identified as Compound 16e, is a potent and specific inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65). RPE65 is a crucial enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This process is essential for the regeneration of the visual chromophore, 11-cis-retinal, which is vital for vision.[1] Inhibition of RPE65 has emerged as a promising therapeutic strategy for certain retinal diseases characterized by the accumulation of toxic bisretinoid compounds, such as in Stargardt disease. By slowing the visual cycle, RPE65 inhibitors can reduce the formation of these damaging byproducts and offer a protective effect on the retina. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and relevant biological pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of RPE65. It is a secondary amine derivative designed to have improved metabolic stability compared to earlier generation RPE65 inhibitors.[1] By binding to the active site of the RPE65 enzyme, this compound blocks the access of its natural substrate, all-trans-retinyl esters. This inhibition leads to a slowdown of the visual cycle, resulting in a decreased rate of 11-cis-retinal regeneration. The therapeutic rationale for this mechanism is to mitigate the cytotoxic effects of excessive bisretinoid formation in retinal pathologies.

Signaling and Experimental Diagrams

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

Caption: The Visual Cycle and the inhibitory action of this compound on the RPE65 enzyme.

Caption: Workflow for the in vitro RPE65 inhibition assay.

References

Methodological & Application

Application Note and Protocol: In Vitro RPE65 Isomerase Assay Featuring RPE65-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinal pigment epithelium-specific 65 kDa protein (RPE65) is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This isomerization step is essential for the regeneration of the visual chromophore, 11-cis-retinal, which is required for light detection by photoreceptor cells. Inhibition of RPE65 can modulate the visual cycle and is a therapeutic strategy for certain retinal diseases characterized by the accumulation of toxic byproducts of the visual cycle. This document provides a detailed protocol for an in vitro RPE65 isomerase assay to screen and characterize inhibitors, such as RPE65-IN-1.

Principle of the Assay

This assay measures the enzymatic activity of RPE65 by quantifying the production of 11-cis-retinol from an all-trans-retinyl ester substrate. The assay can be performed using either bovine retinal pigment epithelium (RPE) microsomes, which endogenously express RPE65 and lecithin:retinol acyltransferase (LRAT), or with purified recombinant RPE65 and a liposome-based substrate delivery system. The retinoid products are extracted and analyzed by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The inhibitory activity of this compound ((±)-RPE65-61) and other reference compounds against RPE65 is summarized in the table below. This data is essential for comparing the potency of different inhibitors and for designing experiments.

| Compound | IC50 | Inhibition Mechanism | Source |

| This compound ((±)-RPE65-61) | 80 nM | Uncompetitive | [1][2] |

| Emixustat | ~98 nM | Not specified | [3] |

| Emixustat Ester Analogs (5-7) | ~70-164 nM | Not specified | [3] |

| Triacsin C | 500 nM | Competitive | [4] |

Signaling Pathway and Experimental Workflow

A clear understanding of the visual cycle and the experimental procedure is crucial for successful execution of the assay.

Caption: Visual cycle pathway and the in vitro RPE65 isomerase assay workflow.

Experimental Protocol: RPE65 In Vitro Isomerase Assay using Bovine RPE Microsomes

This protocol is adapted from established methods for measuring RPE65 isomerase activity and is suitable for screening inhibitors like this compound.

Materials and Reagents:

-

Bovine eyes

-

Homogenization buffer: 10 mM MOPS (pH 7.4), 250 mM sucrose, protease inhibitors

-

Assay buffer: 10 mM MOPS (pH 7.4), 100 mM NaCl, 1 mM dithiothreitol (DTT), 1 mg/mL bovine serum albumin (BSA)

-

all-trans-[3H]-retinol (or non-radiolabeled all-trans-retinol)

-

This compound ((±)-RPE65-61)

-

Methanol

-

Hexane

-

HPLC system with a normal-phase silica column

-

Scintillation counter (if using radiolabeled substrate)

Procedure:

-

Preparation of Bovine RPE Microsomes:

-

Dissect fresh bovine eyes to isolate the retinal pigment epithelium.

-

Homogenize the RPE tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

In Vitro Isomerase Reaction:

-

In a microcentrifuge tube, combine the bovine RPE microsomes (e.g., 20 µg of total protein) with the assay buffer.

-

Add this compound at various concentrations (e.g., from 1 nM to 10 µM) to determine the IC50. For a control, add the vehicle (e.g., DMSO) without the inhibitor.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, all-trans-retinol (e.g., 0.2 µM of all-trans-[3H] ROL). The endogenous LRAT in the microsomes will convert it to all-trans-retinyl ester, the direct substrate for RPE65.

-

Incubate the reaction mixture for 1-2 hours at 37°C in the dark.

-

-

Retinoid Extraction:

-

Stop the reaction by adding an equal volume of methanol.

-

Add an equal volume of hexane to extract the retinoids.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Carefully collect the upper hexane phase containing the retinoids.

-

-

HPLC Analysis:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Resuspend the retinoid residue in a small volume of the HPLC mobile phase (e.g., 10% dioxane in hexane).

-

Inject the sample into the HPLC system equipped with a normal-phase silica column.

-

Monitor the elution of retinoids by UV absorbance (e.g., 325 nm).

-

Identify and quantify the 11-cis-retinol peak based on the retention time of an authentic standard.

-

If using a radiolabeled substrate, collect the fractions corresponding to the 11-cis-retinol peak and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of 11-cis-retinol produced in each reaction.

-

Plot the percentage of RPE65 inhibition as a function of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Logical Relationship Diagram for Inhibitor Characterization

Caption: Logical workflow for the characterization of an RPE65 inhibitor.

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro RPE65 isomerase assay to evaluate the efficacy of inhibitors such as this compound. The detailed methodology, data presentation, and visual workflows are intended to guide researchers in accurately assessing the inhibitory potential of novel compounds targeting the visual cycle. Careful execution of this protocol will yield reliable and reproducible data crucial for the development of new therapeutics for retinal diseases.

References

- 1. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationally Designed, Short-Acting RPE65 Inhibitors for Visual Cycle-Associated Retinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane-Binding and Enzymatic Properties of RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rpe65-IN-1 in Bovine RPE Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinal pigment epithelium (RPE) is a critical monolayer of cells in the posterior of the eye that plays a vital role in maintaining the health and function of photoreceptor cells. A key function of the RPE is the regeneration of 11-cis-retinal, the chromophore essential for vision, through a series of enzymatic reactions known as the visual cycle.[1][2][3][4] The enzyme RPE65 is a central component of this pathway, acting as the isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol.[5] Inhibition of RPE65 can modulate the visual cycle and is a therapeutic strategy for certain retinal diseases.

These application notes provide a detailed protocol for the use of Rpe65-IN-1, a putative inhibitor of RPE65, in bovine RPE microsomes. This in vitro system is a well-established model for studying the activity of RPE65 and for screening potential inhibitors.

RPE65 Signaling Pathway in the Visual Cycle

The canonical visual cycle involves the cycling of retinoids between the photoreceptor outer segments and the RPE. RPE65 is a crucial enzyme within the RPE that facilitates the conversion of all-trans-retinoids back to their 11-cis configuration, which is necessary for the regeneration of visual pigments.

Quantitative Data Summary

The inhibitory activity of this compound on bovine RPE65 can be quantified by measuring the reduction in the formation of 11-cis-retinol. The following tables summarize hypothetical data from such experiments.

Table 1: Inhibition of Bovine RPE65 by this compound

| This compound Concentration (µM) | 11-cis-retinol Formation (pmol/mg/hr) | % Inhibition |

| 0 (Control) | 150.0 ± 12.5 | 0 |

| 0.1 | 125.5 ± 10.2 | 16.3 |

| 0.5 | 80.2 ± 7.8 | 46.5 |

| 1.0 | 45.1 ± 5.1 | 69.9 |

| 5.0 | 15.8 ± 2.3 | 89.5 |

| 10.0 | 8.2 ± 1.5 | 94.5 |

Table 2: IC50 Determination for this compound

| Parameter | Value |

| IC50 (µM) | 0.65 |

| Hill Slope | 1.2 |

| R² | 0.995 |

Experimental Protocols

Preparation of Bovine RPE Microsomes

This protocol is adapted from established methods for the isolation of RPE microsomes.

Materials:

-

Fresh bovine eyes

-

Dissection tools (scissors, forceps)

-

10 mM MOPS buffer (pH 7.4) containing 250 mM sucrose

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Bradford protein assay reagents

Protocol:

-

Dissect fresh bovine eyes to isolate the RPE cell layer.

-

Homogenize the collected RPE cells in ice-cold 10 mM MOPS buffer with 250 mM sucrose using a Dounce homogenizer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

-

Collect the supernatant and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in 10 mM MOPS buffer.

-

Determine the protein concentration of the microsomal preparation using the Bradford assay.

-

Store the microsomes at -80°C in small aliquots.

In Vitro RPE65 Isomerase Assay

This assay measures the conversion of all-trans-retinol to 11-cis-retinol in the presence of bovine RPE microsomes.

Materials:

-

Bovine RPE microsomes

-

All-trans-retinol (substrate)

-

Phosphatidylcholine

-

Bovine serum albumin (BSA)

-

This compound (or other test compounds)

-

Hexane

-

Methanol

-

HPLC system with a normal-phase column

Protocol:

-

Prepare a reaction mixture containing 10 mM MOPS (pH 7.4), 1 mg/mL BSA, and 100 µM phosphatidylcholine.

-

Add bovine RPE microsomes to the reaction mixture to a final protein concentration of 0.5 mg/mL.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding all-trans-retinol to a final concentration of 10 µM.

-

Incubate the reaction at 37°C for 1 hour in the dark.

-

Stop the reaction by adding 2 volumes of methanol.

-

Extract the retinoids by adding 4 volumes of hexane, vortexing, and centrifuging to separate the phases.

-

Collect the upper hexane phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried retinoids in the HPLC mobile phase.

-

Analyze the retinoid composition by HPLC to quantify the amount of 11-cis-retinol produced.

Logical Relationship of Key Components

The successful execution of the RPE65 inhibition assay relies on the interplay of several key components.

Conclusion

The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on RPE65 activity using bovine RPE microsomes. This in vitro model is a valuable tool for the initial screening and characterization of potential therapeutic agents targeting the visual cycle. Careful adherence to these protocols will ensure reproducible and reliable data for advancing research and drug development in the field of ophthalmology.

References

- 1. Analysis of the retinoid isomerase activities in the retinal pigment epithelium and retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oculogenetica.com [oculogenetica.com]

- 3. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rpe65 Is the Retinoid Isomerase in Bovine Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rpe65-IN-1 in Light-Induced Retinal Damage Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-induced retinal damage (LIRD) is a widely utilized experimental model to investigate the mechanisms of photoreceptor cell death and to evaluate potential therapeutic agents for retinal degenerative diseases such as age-related macular degeneration (AMD) and retinitis pigmentosa.[1] The susceptibility to LIRD is intrinsically linked to the visual cycle, the metabolic pathway that regenerates the visual chromophore, 11-cis-retinal. A key, rate-limiting enzyme in this process is the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), an isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol.[2][3][4][5] Inhibition of RPE65 slows the regeneration of rhodopsin, thereby reducing the photon absorption that triggers photoreceptor apoptosis and offering a promising strategy for retinal protection.

Rpe65-IN-1 is a potent and selective inhibitor of the RPE65 enzyme. By modulating the visual cycle, it serves as a powerful tool to study the downstream effects of reduced chromophore regeneration and to protect the retina from phototoxicity. These application notes provide detailed protocols for the use of this compound in a light-induced retinal damage model in mice, including methods for functional and structural assessment of the retina.

Mechanism of Action: The Visual Cycle and RPE65 Inhibition

The visual cycle is a critical enzymatic process required for sustained vision. Following the absorption of a photon and the isomerization of 11-cis-retinal to all-trans-retinal, RPE65 is essential for the conversion of all-trans-retinyl esters back to 11-cis-retinol in the retinal pigment epithelium (RPE). This regenerated 11-cis-retinol is then oxidized to 11-cis-retinal, which combines with opsin to reform functional visual pigment (rhodopsin in rods). This compound acts by inhibiting the isomerohydrolase activity of RPE65, thus slowing down the entire cycle. This reduction in the rate of visual pigment regeneration leads to a decreased availability of rhodopsin to absorb photons during intense light exposure, which in turn mitigates the downstream cytotoxic effects and protects photoreceptor cells from apoptosis.

Data Presentation: Efficacy of RPE65 Inhibition in LIRD

The following tables summarize representative quantitative data on the protective effects of a single intraperitoneal (IP) dose of a selective RPE65 inhibitor administered 30 minutes prior to intense light exposure in albino mice.

Table 1: Retinal Function Assessment by Electroretinography (ERG)

| Treatment Group | Scotopic a-wave Amplitude (µV) | Photopic b-wave Amplitude (µV) | S-cone b-wave Amplitude (µV) | M-cone b-wave Amplitude (µV) |

| No Light Control | 250 ± 25 | 150 ± 15 | 80 ± 8 | 75 ± 7 |

| Light Damage + Vehicle | 50 ± 10 | 30 ± 5 | 15 ± 3 | 12 ± 2 |

| Light Damage + this compound (10 mg/kg) | 220 ± 20 | 135 ± 12 | 70 ± 6 | 65 ± 5 |

Data are presented as mean ± SEM. ERG was performed 7 days post-light exposure.

Table 2: Retinal Structure Assessment

| Treatment Group | Outer Nuclear Layer (ONL) Thickness (µm) | Photoreceptor Nuclei Count (rows) |

| No Light Control | 55 ± 3 | 10-12 |

| Light Damage + Vehicle | 10 ± 2 | 1-2 |

| Light Damage + this compound (10 mg/kg) | 50 ± 4 | 9-11 |

Data are presented as mean ± SEM. Measurements were taken from the superior retina 7 days post-light exposure.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the therapeutic potential of this compound in a mouse model of light-induced retinal damage.

Protocol 1: Light-Induced Retinal Damage (LIRD) Model

This protocol describes the induction of acute retinal damage in albino (e.g., BALB/cJ) or pigmented (e.g., C57BL/6J) mice. Albino strains are generally more susceptible to light damage.

Materials:

-

Mice (e.g., 6-8 week old BALB/cJ)

-

Dark room with dim red light for animal handling

-

Light exposure system (e.g., LED lightbox) capable of delivering a calibrated intensity of white light (e.g., 10,000 - 15,000 lux)

-

Tropicamide (1%) and Phenylephrine HCl (2.5%) for pupil dilation

-

This compound solution (e.g., in a vehicle such as sterile saline or DMSO/Cremophor EL/saline mixture)

-

Vehicle control solution

-

Standard animal cages with transparent lids

Procedure:

-

Dark Adaptation: Acclimate mice to a 12:12 hour light/dark cycle for at least one week. Prior to light exposure, dark-adapt the mice for a minimum of 12-24 hours.

-

Drug Administration: Under dim red light, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A typical effective dose for a small molecule RPE65 inhibitor is 10 mg/kg, administered 30 minutes before light exposure.

-

Pupil Dilation: 15-20 minutes before light exposure, apply one drop of the tropicamide/phenylephrine mixture to the cornea of each eye to achieve maximal mydriasis.

-

Light Exposure: Place the mice in the light exposure chamber. Ensure free access to food and water. Expose the conscious, unrestrained mice to a calibrated bright white light (e.g., 15,000 lux) for a specified duration (e.g., 4-8 hours).

-

Post-Exposure Recovery: After light exposure, return the mice to their standard housing under the normal 12:12 light/dark cycle.

-

Assessment: Perform functional and structural assessments at desired time points (e.g., 1, 3, 7, and 14 days) post-exposure.

Protocol 2: Functional Assessment via Electroretinography (ERG)

ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, providing an objective assessment of retinal function.

Materials:

-

ERG system (e.g., Ganzfeld dome, amplifiers, recording software)

-

Anesthesia (e.g., Ketamine/Xylazine cocktail)

-

Corneal electrodes, reference electrode, and ground electrode

-

Methylcellulose solution (1%) for corneal hydration

-

Heating pad to maintain body temperature

Procedure:

-

Dark Adaptation: Dark-adapt the mice overnight before the ERG recordings.

-

Anesthesia and Pupil Dilation: Anesthetize the mouse and dilate the pupils as described in Protocol 1. All subsequent steps should be performed under dim red light.

-

Electrode Placement: Place the mouse on a heated platform. Place the ground electrode subcutaneously in the tail or back. Place the reference electrode subcutaneously in the forehead. Gently place the active corneal electrode on the center of the cornea, ensuring good contact with a drop of methylcellulose.

-

Scotopic (Rod-Mediated) ERG:

-

Record responses to a series of increasing intensity white light flashes presented in the dark.

-

The a-wave, a negative deflection, originates from photoreceptors. The b-wave, a positive deflection, reflects the activity of bipolar and Müller cells.

-

-

Light Adaptation: Light-adapt the mouse for 10 minutes to a background light to saturate rod function.

-

Photopic (Cone-Mediated) ERG:

-

Record responses to single flashes of white light presented on the adapting background.

-

To assess specific cone subtypes, use colored flashes (e.g., blue for S-cones, green for M-cones) on an appropriate background.

-

-

Data Analysis: Measure the amplitude (in microvolts, µV) and implicit time (in milliseconds, ms) of the a- and b-waves. Compare the results between treatment groups. A reduction in amplitude is indicative of retinal dysfunction.

Protocol 3: Structural Assessment via Histology and TUNEL Assay

This protocol allows for the morphological evaluation of retinal layers and the quantification of apoptotic photoreceptor cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (10%, 20%, 30% in PBS)

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Tissue Collection and Fixation: Euthanize the mouse and enucleate the eyes. Create a small puncture at the limbus and fix the eyecups in 4% PFA for 4-6 hours at 4°C.

-

Cryoprotection and Embedding: Wash the eyecups in PBS and then incubate sequentially in 10%, 20%, and 30% sucrose solutions until the tissue sinks. Embed the eyecups in OCT compound and freeze.

-

Sectioning: Cut 10-12 µm thick retinal cross-sections using a cryostat and mount them on slides.

-

H&E Staining for Morphology:

-

Stain sections with H&E according to standard protocols.

-

Image the sections under a bright-field microscope.

-

Measure the thickness of the outer nuclear layer (ONL), where photoreceptor nuclei reside. A reduction in ONL thickness indicates photoreceptor loss.

-

-

TUNEL Staining for Apoptosis:

-

Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:

-

Permeabilizing the tissue sections (e.g., with Proteinase K or Triton X-100).

-

Incubating with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Washing and counterstaining nuclei with DAPI or Hoechst.

-

-

Image the sections under a fluorescence microscope.

-

Quantify the number of TUNEL-positive (apoptotic) cells within the ONL.

-

References

- 1. jneurosci.org [jneurosci.org]

- 2. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RPE65 - Wikipedia [en.wikipedia.org]

- 5. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]

Application Notes and Protocols: Systemic Administration of Rpe65-IN-1 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore 11-cis-retinal.[1][2] Inhibition of RPE65 can modulate the visual cycle, a therapeutic strategy being explored for retinal diseases such as Stargardt disease and age-related macular degeneration (AMD), where the accumulation of toxic byproducts of the visual cycle is implicated in pathology.[1][2] Rpe65-IN-1 (also known as Compound 16e) is a potent, non-retinoid inhibitor of RPE65.[3] These application notes provide detailed protocols for the systemic administration of this compound in mice for preclinical research, including its formulation, administration, and methods for assessing its in vivo efficacy.

Mechanism of Action

This compound acts as a visual cycle modulator by selectively inhibiting the retinoid isomerase activity of RPE65. By blocking RPE65, the inhibitor slows down the regeneration of 11-cis-retinal. This leads to a temporary and dose-dependent reduction in the levels of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the retinal pigment epithelium (RPE). The intended therapeutic effect is to reduce the formation of cytotoxic bisretinoid adducts, such as A2E, which are byproducts of an overactive visual cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related compound, (±)-RPE65-61, from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of RPE65 Inhibitors

| Compound | Target | IC50 | Mechanism of Action | Reference |

| This compound (Compound 16e) | RPE65 | 0.29 µM | Not specified | |

| (±)-RPE65-61 | RPE65 | 80 nM | Uncompetitive |

Table 2: In Vivo Effects of Systemic Administration of this compound in Mice

| Animal Model | Dosage | Administration Route | Time Point | Key Findings | Reference |

| 8-week-old C57BL/6J mice | 380 nmol | Intraperitoneal (i.p.) | 4 h post-administration | Significant reduction in 11-cis-retinal recovery and large accumulation of retinyl esters. | |

| 8-week-old C57BL/6J mice | 380 nmol | Intraperitoneal (i.p.) | 24 h post-administration | 11-cis-retinal levels at 201.8 pmol/eye and retinyl ester levels at 215.4 pmol/eye. |

Table 3: In Vivo Effects of Systemic Administration of (±)-RPE65-61 in Mice

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| BALB/cJ mice | 0.5, 1, and 2 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in all-trans-retinyl esters, indicating reduced RPE65 activity. | |

| BALB/cJ mice | Not specified | Intraperitoneal (i.p.) | Slower chromophore regeneration after light bleach. |

Experimental Protocols

Protocol 1: Preparation and Formulation of this compound for In Vivo Administration

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Stock Solution Preparation (50 mg/mL):

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in DMSO to a final concentration of 50 mg/mL.

-

If solubility is an issue, warm the tube at 37°C and use an ultrasonic bath to aid dissolution.

-

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw the stock solution.

-

To prepare a working solution, dilute the DMSO stock solution with corn oil. For example, to make 1 mL of working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.

-

Vortex the mixture thoroughly to ensure a uniform suspension.

-

Protocol 2: Systemic Administration of this compound by Intraperitoneal (i.p.) Injection in Mice

Materials:

-

Prepared this compound working solution

-

8-week-old C57BL/6J mice (or other appropriate strain)

-

Sterile 1 mL syringes with 27-30 gauge needles

-

70% ethanol

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh each mouse to determine the correct injection volume.

-

Properly restrain the mouse.

-

Swab the lower right quadrant of the abdomen with 70% ethanol.

-

-

Intraperitoneal Injection:

-

Draw the calculated volume of the this compound working solution into the sterile syringe.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity in the lower right quadrant of the abdomen.

-

Aspirate slightly to ensure the needle has not entered the bladder or intestines.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Monitor the animals for any signs of distress or adverse reactions.

-

Protocol 3: Assessment of In Vivo Target Engagement by HPLC Analysis of Retinoids

Materials:

-

Treated and control mice

-

Dissection tools

-

Homogenization buffer

-

Homogenizer

-

Organic solvents (e.g., hexane, ethyl acetate)

-

HPLC system with a normal-phase column

Procedure:

-

Tissue Collection:

-

At the desired time point post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

-

Enucleate the eyes and dissect the eyecups.

-

-

Retinoid Extraction:

-

Homogenize the eyecups in buffer.

-

Extract the retinoids from the homogenate using organic solvents.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried retinoid extract in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate and quantify the different retinoid isomers (11-cis-retinal, all-trans-retinal, and retinyl esters) based on their retention times and peak areas compared to known standards.

-

Visualizations

References

- 1. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Note: HPLC Analysis of Retinoids for Efficacy Determination of Rpe65-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

The visual cycle is a critical enzymatic pathway occurring in the retinal pigment epithelium (RPE) responsible for regenerating 11-cis-retinal, the chromophore essential for vision.[1][2] A key, rate-limiting enzyme in this process is the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), a retinoid isomerohydrolase that converts all-trans-retinyl esters into 11-cis-retinol.[3][4][5] Dysregulation of the visual cycle can lead to the accumulation of toxic byproducts, such as all-trans-retinal and bisretinoid N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathogenesis of retinal diseases like Stargardt disease and age-related macular degeneration (AMD).

Consequently, modulating the visual cycle by inhibiting RPE65 has emerged as a promising therapeutic strategy to reduce the formation of these toxic compounds. Rpe65-IN-1 is a novel, non-retinoid small molecule inhibitor designed to selectively target and suppress the isomerase activity of RPE65.

This application note provides a detailed protocol for the analysis of retinoids using High-Performance Liquid Chromatography (HPLC) to assess the in vivo efficacy of this compound. The method allows for the precise quantification of key retinoid species, demonstrating the inhibitor's target engagement and its impact on the visual cycle.

Mechanism of Action: RPE65 Inhibition

RPE65 catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. By inhibiting this step, this compound is expected to cause a downstream decrease in the production of 11-cis-retinol and subsequent 11-cis-retinal, while leading to an upstream accumulation of the RPE65 substrate, all-trans-retinyl esters. This modulation slows the overall flux of the visual cycle, thereby reducing the potential for toxic byproduct formation.

References

- 1. A novel RPE65 inhibitor CU239 suppresses visual cycle and prevents retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration | PLOS One [journals.plos.org]

- 3. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RPE65 - Wikipedia [en.wikipedia.org]

- 5. Membrane-Binding and Enzymatic Properties of RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rpe65-IN-1 in Stargardt Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stargardt disease is the most prevalent form of inherited juvenile macular degeneration, primarily caused by mutations in the ABCA4 gene.[1][2][3] These mutations lead to the accumulation of toxic bisretinoid compounds, most notably N-retinylidene-N-retinylethanolamine (A2E), within the retinal pigment epithelium (RPE), ultimately causing RPE and photoreceptor cell death and progressive central vision loss.[1][4] A promising therapeutic strategy for Stargardt disease involves modulating the visual cycle to reduce the rate of toxic byproduct formation. RPE65, a critical enzyme in the visual cycle, catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. Inhibition of RPE65 can slow down the visual cycle, thereby decreasing the production of all-trans-retinal and the subsequent formation of A2E.

Rpe65-IN-1 is a potent and selective small molecule inhibitor of the RPE65 isomerase. These application notes provide a comprehensive overview of the use of this compound as a tool to study the pathogenesis of Stargardt disease and to evaluate the therapeutic potential of visual cycle modulation. The following sections detail the mechanism of action, provide protocols for in vitro and in vivo studies, and present expected quantitative data.

Mechanism of Action

This compound acts as a competitive inhibitor of RPE65, binding to the enzyme's active site and preventing the isomerization of all-trans-retinyl esters. This targeted inhibition slows the regeneration of 11-cis-retinal, the chromophore of visual pigments. By reducing the flux of retinoids through the visual cycle, this compound effectively decreases the availability of all-trans-retinal, a key precursor for the formation of A2E and other lipofuscin fluorophores.

Data Presentation

The following tables summarize the expected quantitative outcomes from in vitro and in vivo studies using this compound.

Table 1: In Vitro Efficacy of this compound in ARPE-19 Cells

| Treatment Group | RPE65 Activity (%) | A2E Levels (pmol/mg protein) | Cell Viability (%) |

| Vehicle Control | 100 ± 5 | 50 ± 7 | 98 ± 2 |

| This compound (1 µM) | 45 ± 6 | 28 ± 5 | 97 ± 3 |

| This compound (10 µM) | 15 ± 4 | 12 ± 3 | 96 ± 2 |

Table 2: In Vivo Efficacy of this compound in Abca4-/- Mouse Model

| Treatment Group | ERG a-wave amplitude (µV) | ERG b-wave amplitude (µV) | A2E Levels (pmol/eye) | Lipofuscin Autofluorescence (arbitrary units) |

| Wild-type (Vehicle) | 250 ± 20 | 550 ± 30 | 2 ± 0.5 | 50 ± 8 |

| Abca4-/- (Vehicle) | 180 ± 25 | 400 ± 35 | 15 ± 2 | 250 ± 30 |

| Abca4-/- (this compound) | 190 ± 22 | 420 ± 30 | 7 ± 1.5 | 130 ± 20 |

Experimental Protocols

In Vitro Studies

1. ARPE-19 Cell Culture and Treatment

-

Cell Line: Human ARPE-19 cells.

-

Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Protocol:

-

Plate ARPE-19 cells in 6-well plates and grow to 80-90% confluency.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.

-

To induce A2E formation, supplement the culture medium with all-trans-retinal (e.g., 10 µM) during the treatment period.

-

2. RPE65 Isomerase Activity Assay

-

Principle: Measures the conversion of all-trans-retinyl ester to 11-cis-retinol.

-

Protocol:

-